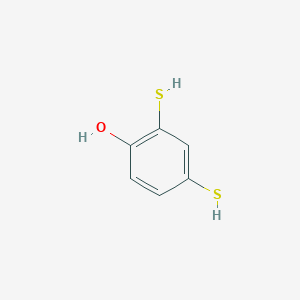

2,4-Dimercaptophenol

Description

Overview of Phenolic Thiols in Contemporary Chemical Science

Phenolic thiols, characterized by the presence of both a hydroxyl (-OH) group and one or more thiol (-SH) groups attached to an aromatic ring, represent a significant class of organic compounds. As sulfur analogues of phenols, they share some reactivity patterns while exhibiting unique characteristics due to the sulfur atom. Thiols, also known as mercaptans, are versatile functional groups that play crucial roles as building blocks in organic synthesis and are integral components in various biologically active molecules, pharmaceuticals, pesticides, and polymers researchgate.netwikipedia.orgbritannica.com.

The thiol functional group (-SH) is known for its nucleophilicity, its ability to undergo oxidation to disulfides and further oxidation states, and its strong affinity for metal ions. These properties make thiols valuable in diverse chemical applications, including catalysis, material science, and analytical chemistry. General synthetic routes to thiols often involve nucleophilic substitution reactions with sulfur-containing reagents, reactions with organometallic compounds and sulfur, or the conversion of alcohols and phenols via sulfur-containing intermediates researchgate.netwikipedia.org. While many thiols are recognized for their potent and often unpleasant odors, this characteristic also makes them useful as odorants for detecting leaks in natural gas wikipedia.orgbritannica.com.

Historical Trajectories of 2,4-Dimercaptophenol Discovery and Initial Investigations

Specific historical details regarding the precise discovery date and initial investigations into this compound are not extensively documented in readily available literature. However, its presence in chemical literature suggests its synthesis and use in organic chemistry have been known for a considerable period. For instance, this compound has been described in the context of condensation reactions with highly electrophilic aromatic compounds, such as picryl chloride, leading to the formation of complex sulfur-containing heterocyclic structures like 2,2'-dithiobis(7,9-dinitrophenoxathiin) vdoc.pub. Such reactions indicate its utility as a reactive intermediate in synthetic organic chemistry.

Furthermore, this compound is listed as a component in patents related to material science, specifically in processes for preparing polymerizable compositions, resins, and lenses google.comgoogle.com. These applications suggest that initial investigations likely explored its potential as a monomer or cross-linking agent in polymer formulations, leveraging the reactivity of its thiol and hydroxyl groups.

Current Academic Research Landscape and Interdisciplinary Significance of this compound

Current academic research involving dimercaptophenols, including this compound, spans several disciplines, highlighting its interdisciplinary significance. While research directly focusing on this compound itself is less abundant in the surveyed literature compared to its isomer, 2,6-dimercaptophenol, the broader class of dimercaptophenols is actively investigated. Studies on related dimercaptophenols have demonstrated their efficacy as ligands in analytical chemistry, particularly for the extractive spectrophotometric determination of various metal ions such as Vanadium, Copper, and Iron jmest.orgjcsp.org.pkchemrevlett.comresearchgate.netijiset.com. These investigations often involve complex formation mechanisms, optimization of reaction conditions, and characterization using spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In material science, this compound is recognized for its role in the development of advanced materials. Its inclusion in patents for resins and lenses points to its application in polymer chemistry and optical materials, where its functional groups can be utilized for cross-linking or modifying material properties google.comgoogle.com.

The study and application of this compound inherently embody interdisciplinary research. Its synthesis and characterization fall within organic chemistry, while its applications in analytical methods and material science bridge it with analytical chemistry, spectroscopy, polymer science, and chemical engineering. The complexity of modern scientific challenges necessitates interdisciplinary approaches, where integrating knowledge and methodologies from different fields fosters innovation and leads to more comprehensive solutions flame.edu.inorvium.ioj-jdis.comopen.edunih.gov. Research into compounds like this compound exemplifies this, requiring collaboration between synthetic chemists, analytical chemists, and material scientists to fully understand and exploit its chemical potential.

Compound List:

this compound

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(sulfanyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS2/c7-5-2-1-4(8)3-6(5)9/h1-3,7-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTWSPVMZDUPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)S)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 2,4 Dimercaptophenol

Direct Synthesis Strategies for 2,4-Dimercaptophenol

The direct synthesis of this compound typically involves the introduction of two thiol groups onto a phenol (B47542) scaffold at the 2 and 4 positions. Research in this area often draws upon established methods for thiophenol synthesis and functionalization of aromatic rings.

Thiolation Reactions of Phenolic Precursors

Introducing thiol groups onto aromatic rings can be achieved through various methods, though specific protocols for achieving the precise 2,4-dimercapto substitution pattern on phenol are not explicitly detailed in the provided search results. General approaches to synthesizing thiophenols include:

Newman-Kwart Rearrangement: Phenols can be converted to thiophenols via their O-aryl dialkylthiocarbamates, which undergo thermal rearrangement to the isomeric S-aryl derivatives wikipedia.org. This method is typically used for monothiophenols.

Reaction with Sulfur Sources: Methods involving the reaction of aryl halides with elemental sulfur or sodium hydrosulfide (B80085) are known for thiophenol synthesis wikipedia.orgwikipedia.org. However, applying these directly to introduce two thiol groups at specific positions on a phenol ring would likely require carefully chosen precursors and conditions.

Iodine-Mediated Thiolation: Protocols involving iodine and triphenylphosphine (B44618) in water have been reported for the thiolation of phenols and phenylamines with sodium arylsulfinates, leading to thioethers rather than direct thiol (-SH) introduction rsc.orgrsc.org.

While these methods illustrate general strategies for sulfur incorporation into aromatic systems, their direct application to the synthesis of this compound is not clearly established in the provided information. The synthesis of related dimercaptophenols, such as 2,6-dimercaptophenol derivatives, has been noted, suggesting that multi-thiolated phenols are accessible through specific synthetic designs googleapis.comgoogle.comgoogle.comgoogleapis.com.

Multi-step Synthetic Approaches to Functionalized this compound Derivatives

Multi-step synthesis offers a more controlled approach to constructing complex molecules like functionalized dimercaptophenols. While specific multi-step routes for this compound are not detailed, the general principles of multi-step synthesis are well-established in organic chemistry chegg.comyoutube.comvapourtec.comlibretexts.orgyoutube.com. These approaches would typically involve a sequence of reactions, potentially including protection/deprotection steps for the hydroxyl or thiol groups, and regioselective introduction of sulfur functionalities. For instance, the synthesis of related dimercaptophenol derivatives, such as those substituted at the 2 and 6 positions, implies that multi-step strategies are employed for this class of compounds google.com.

Derivatization and Functionalization Chemistry of this compound

Once synthesized, this compound can undergo various chemical transformations, primarily involving its thiol and hydroxyl functional groups, as well as the aromatic ring.

Modifications of Thiol Moieties

The thiol (-SH) groups are reactive centers that can be readily modified:

Oxidation: Thiols are prone to oxidation, readily forming disulfides (R-S-S-R) upon exposure to oxidizing agents or even atmospheric oxygen wikipedia.orggoogle.comgoogleapis.com. This reaction is reversible, with reducing agents capable of converting disulfides back to thiols wikipedia.org.

Thiolate Formation: The thiol proton is acidic (pKa of thiophenol is ~6.62 wikipedia.org), allowing for deprotonation by bases to form thiolate anions (R-S⁻) wikipedia.orgmsu.edu. These thiolates are strong nucleophiles and can participate in various substitution and addition reactions.

Other Functionalizations: Thiol groups can be utilized for immobilization onto metal surfaces, participate in thiol-disulfide exchange reactions for self-healing materials, or undergo S-alkylation and other modifications mdpi.com. Electrochemical methods can also be employed for the derivatization of thiophenols, for example, in the synthesis of sulfinic esters organic-chemistry.org.

Table 2.2.1: General Reactions of Thiol Groups

| Reaction Type | Reagents/Conditions | Product Type | Notes |

| Thiolate Formation | Base (e.g., NaOH, NaH) | Thiolate anion (R-S⁻) | The conjugate base of a thiol; a strong nucleophile. |

| Oxidation | O₂, H₂O₂, Halogens (Cl₂, Br₂) | Disulfide (R-S-S-R) | Reversible reaction; can also lead to higher oxidation states (sulfinic acids, sulfonic acids). |

| S-Alkylation | Alkyl halides (R'-X), Bases | Thioether (R-S-R') | Nucleophilic attack of thiolate on alkyl halide. |

| Thiol-Ene Coupling | Alkenes, radical initiator or UV light | Thioether (R-S-CH₂-CHR') | A "click" chemistry reaction forming a C-S bond. |

| S-Acylation | Acyl halides, anhydrides | Thioester (R-S-COR') | The thiol acts as a nucleophile. |

Aromatic Ring Substitution Reactions

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) and, under specific conditions, nucleophilic aromatic substitution (NAS). The presence of the hydroxyl (-OH) and thiol (-SH) groups significantly influences the reactivity and regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS): Both hydroxyl and thiol groups are activating and ortho, para-directing substituents for EAS hu.edu.jonptel.ac.inpressbooks.pub. Therefore, electrophilic attack would preferentially occur at positions ortho and para to these groups. For this compound, the remaining unsubstituted positions on the ring (positions 3, 5, and 6) would be candidates for EAS, with directing effects from all three substituents. Examples of EAS on phenols include formylation (e.g., Reimer-Tiemann reaction) and carboxylation (Kolbe-Schmidt reaction) nptel.ac.in.

Nucleophilic Aromatic Substitution (NAS): Aromatic rings are generally deactivated towards nucleophilic attack unless they bear strong electron-withdrawing groups or have good leaving groups at activated positions govtpgcdatia.ac.in. The -OH and -SH groups are electron-donating, which typically deactivates the ring towards NAS.

Table 2.2.2: General Electrophilic Aromatic Substitution on Phenols

| Reaction Type | Electrophile/Reagent | Product Type (on Phenol) | Directing Effect of -OH | Notes |

| Halogenation | Br₂, Cl₂ (with Lewis Acid catalyst) | Halophenols | Ortho, Para | Catalyst polarizes the halogen, making it electrophilic. |

| Nitration | HNO₃/H₂SO₄ | Nitrophenols | Ortho, Para | Nitronium ion (NO₂⁺) is the electrophile. |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | Phenolsulfonic acids | Ortho, Para | Electrophile is SO₃ or HSO₃⁺. Reaction is reversible. |

| Friedel-Crafts Acylation | Acyl halide/Anhydride + Lewis Acid (e.g., AlCl₃) | Acylphenols | Ortho, Para | Forms a carbon-carbon bond; electrophile is an acylium ion. |

| Vilsmeier-Haack | POCl₃/DMF | Formylphenols | Ortho | Introduces an aldehyde group (-CHO). |

| Reimer-Tiemann | CHCl₃, Base | Salicylaldehydes | Ortho | Formylation of phenols, typically at the ortho position. |

| Kolbe-Schmidt | CO₂, Base (e.g., NaOH), Heat | Salicylic acids | Ortho | Carboxylation of phenoxides, yielding ortho-substituted benzoic acids. |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. Several strategies are applicable to the synthesis of phenolic compounds and thiols:

Solvent Selection: Utilizing environmentally benign solvents such as water, ethanol, or supercritical CO₂ is preferred over hazardous organic solvents like chlorinated hydrocarbons or DMF rsc.orgrsc.orgcdri.res.inejcmpr.comejcmpr.com.

Catalysis: Employing metal-free catalysts, organocatalysts, or biocatalysts can reduce the environmental impact and toxicity associated with metal-based catalysts organic-chemistry.orgcdri.res.inejcmpr.commdpi.com.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste mdpi.com.

Energy Efficiency: Utilizing methods like microwave irradiation or ultrasonic assistance can reduce reaction times and energy consumption cdri.res.inmdpi.com.

Electrochemical Synthesis: Electrochemical methods can serve as an alternative to traditional chemical oxidants or reductants, using electrons as the reagent and often operating under milder conditions organic-chemistry.orgmdpi.com.

While specific green synthesis routes for this compound are not detailed, the general application of these principles, such as using water as a solvent or exploring electrochemical methods for thiol functionalization, represents an ongoing trend in sustainable chemical synthesis rsc.orgrsc.orgorganic-chemistry.orgcdri.res.inejcmpr.commdpi.com.

Compound List:

this compound

Thiophenol

Phenol

2,6-Dimercaptophenol

4-(tert-butyl)-2,6-dimercaptophenol

2-Mercaptohydroquinone

Electronic Structure, Reactivity, and Mechanistic Investigations of 2,4 Dimercaptophenol

Theoretical and Computational Chemistry Studies of 2,4-Dimercaptophenol

Computational chemistry provides indispensable tools for understanding the molecular properties of this compound at an atomic level. These methods allow for the prediction of its structure, energetics, and spectroscopic characteristics, offering insights that complement experimental findings.

Density Functional Theory (DFT) Applications for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of molecules. mdpi.com By solving the Kohn-Sham equations, DFT can accurately reconstruct the electronic configuration, providing a theoretical basis for understanding molecular behavior. mdpi.com For aromatic compounds containing thiol and hydroxyl groups, such as derivatives of this compound, DFT calculations are routinely employed to determine key molecular-level descriptors. nih.gov

Commonly used hybrid density functionals, like B3LYP, are effective for studying reaction mechanisms and molecular spectroscopy. mdpi.com In a study on the related molecule 4-mercaptophenol (B154117), DFT calculations at the B3LYP/6-311+G(**) level were used to predict its infrared (IR) and Raman spectra. nih.gov This level of theory is also applied to obtain the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) gap, which is a critical indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) surface calculations, also performed using DFT, identify the electron-rich and electron-poor regions of a molecule. nih.gov This analysis helps in predicting sites susceptible to electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. For instance, in 4-mercaptophenol, the MEP surface indicated two hydrogen bond donors and three acceptors. nih.gov For this compound, a similar analysis would reveal the reactive potential of the hydroxyl and two thiol functional groups.

| Parameter | Description | Typical DFT Functional/Basis Set | Relevance |

|---|---|---|---|

| Optimized Geometry | Calculates the lowest energy conformation, providing bond lengths and angles. | B3LYP/6-311+G() | Provides the foundational molecular structure for all other calculations. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. nih.gov | B3LYP/6-311+G() nih.gov | Indicates chemical reactivity, stability, and electronic excitation energy. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for intermolecular interactions. nih.gov | B3LYP/6-311+G() nih.gov | Identifies potential hydrogen bond donors/acceptors and sites for electrophilic/nucleophilic attack. nih.gov |

| Vibrational Frequencies | Predicts the frequencies of molecular vibrations corresponding to IR and Raman spectra. nih.gov | B3LYP/6-311+G() nih.gov | Allows for the assignment of experimental spectroscopic bands to specific functional group movements. nih.gov |

Ab Initio Molecular Calculations for Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for predicting molecular energies and spectroscopic properties, though they are often more computationally demanding than DFT.

For molecules like phenol (B47542) and its derivatives, ab initio calculations have been successfully used to determine structural parameters with high precision. researchgate.net For example, calculations at the MP2/6-31G level have been used to predict the C-O-H bond angle and OH bond length in phenol. researchgate.net Such calculations for this compound would yield precise geometric data for its ground state, including the orientations of the hydroxyl and thiol groups relative to the benzene (B151609) ring. These methods are particularly valuable for studying hydrogen-bonded clusters and investigating the dynamics of vibrational energy redistribution. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal detailed information about conformational changes and non-covalent intermolecular interactions. rsc.org

For a molecule like this compound, MD simulations can be employed to explore its conformational landscape. This involves analyzing the rotational freedom around the C-O and C-S bonds and identifying the most stable conformers in different environments (e.g., in a vacuum or in a solvent). The simulations can also model how this compound interacts with other molecules, such as solvents or biological macromolecules. nih.govmdpi.com This is achieved by defining a force field that describes the potential energy of the system, allowing for the simulation of complex processes like self-assembly or permeation through membranes. nih.govmdpi.com

Predictive Modeling of Spectroscopic Signatures

Theoretical calculations are instrumental in the interpretation of experimental spectra. By modeling the vibrational modes of a molecule, computational methods can predict its infrared (IR) and Raman spectra. nih.gov

In a study of 4-mercaptophenol, DFT calculations were performed to predict its vibrational frequencies. The calculated frequencies showed good agreement with the experimental Fourier Transform Infrared (FTIR) and Raman spectra, allowing for a complete assignment of the observed spectral bands to specific molecular vibrations, such as S-H stretching, O-H stretching, and aromatic ring modes. nih.gov A similar computational approach for this compound would be crucial for interpreting its complex vibrational spectra, helping to distinguish the vibrational modes associated with its two different thiol groups and the hydroxyl group.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| O-H Stretch | 3580 | 3443 (IR) | Stretching of the hydroxyl group bond. |

| S-H Stretch | 2595 | 2585 (Raman) | Stretching of the sulfhydryl group bond. |

| Aromatic C-H Stretch | 3070-3100 | 3065 (Raman) | Stretching of C-H bonds on the benzene ring. |

| Aromatic Ring Stretch | 1590 | 1593 (IR) | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

Note: Data is illustrative and based on findings for 4-mercaptophenol to demonstrate the methodology. nih.gov

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is primarily governed by its three functional groups: one hydroxyl (-OH) group and two thiol (-SH) groups attached to the aromatic ring.

Redox Chemistry Involving Thiol and Hydroxyl Functionalities

Redox (reduction-oxidation) reactions involve the transfer of electrons between chemical species, leading to a change in their oxidation states. masterorganicchemistry.comyoutube.com An oxidation results in the loss of electrons or an increase in oxidation state, while a reduction involves the gain of electrons or a decrease in oxidation state. youtube.com In organic chemistry, oxidation often corresponds to a decrease in the number of C-H bonds or an increase in the number of C-O bonds (or other heteroatoms), whereas reduction results in an increase in C-H bonds or a decrease in C-O bonds. masterorganicchemistry.com

The thiol and hydroxyl groups of this compound are both active participants in redox chemistry.

Thiol (-SH) Reactivity : Thiols are known to be easily oxidized. A common oxidation reaction for thiols is the formation of a disulfide bond (S-S), which involves the coupling of two thiol groups and the loss of two protons and two electrons. This can occur intramolecularly (if sterically feasible) or intermolecularly to form dimers or polymers. The substance that is oxidized (the thiol) acts as a reducing agent. youtube.com

Hydroxyl (-OH) Reactivity on an Aromatic Ring (Phenol) : Phenolic hydroxyl groups are also susceptible to oxidation. The oxidation of phenols can lead to the formation of quinones or other coupled products. The presence of electron-donating groups on the aromatic ring, like the thiol groups in this compound, can facilitate this oxidation.

Both the O-H and S-H moieties can exhibit significant antiradical activity, acting as radical scavengers. nih.gov This reactivity is crucial in protecting against oxidative damage. Computational studies on phenol-mercaptan derivatives have shown that both functional groups contribute to this activity. nih.gov The redox chemistry of this compound is therefore complex, with potential for multiple oxidation pathways involving one or both types of functional groups, depending on the specific oxidizing agent and reaction conditions.

Nucleophilic Reactivity Profiles in Organic Transformations

The nucleophilicity of this compound is characterized by the presence of three potential nucleophilic centers: the phenoxide oxygen and the two thiolate sulfurs, with their reactivity being highly dependent on the reaction conditions, particularly the pH.

Influence of pH on Nucleophilic Species : In a basic medium, the phenolic proton (pKa ~7-8) is the most acidic and will be removed first to form a phenoxide ion. The thiol protons are less acidic (pKa ~10-11). Consequently, at a pH between 8 and 10, the dominant species is the monoanionic phenoxide, with the thiol groups remaining protonated. At higher pH values, the thiol groups will also be deprotonated, leading to a di- and subsequently a tri-anionic species. The relative nucleophilicity of sulfur versus oxygen is a key consideration. Thiolates are generally softer and more nucleophilic than phenoxides.

Site Selectivity in SN2 Reactions : In nucleophilic substitution reactions, such as with alkyl halides, the thiolate groups are expected to be significantly more reactive than the phenoxide. This is due to the higher polarizability and lower electronegativity of sulfur compared to oxygen, making it a better nucleophile, especially in polar aprotic solvents. The reaction rate would be dependent on both the concentration of the substrate and the nucleophile. youtube.comchemistrysteps.com The general mechanism for an SN2 reaction involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. byjus.com

Conjugate Addition Reactions : In Michael additions to α,β-unsaturated carbonyl compounds, the soft thiolate nucleophiles are expected to add regioselectively to the β-carbon. The reaction proceeds via a resonance-stabilized enolate intermediate. The relative rates of addition would be influenced by steric hindrance and the electronic nature of the substituents on both the Michael acceptor and the nucleophile.

A hypothetical comparison of the relative second-order rate constants for the reaction of deprotonated this compound with a generic electrophile like methyl iodide in a polar aprotic solvent is presented below.

| Nucleophilic Site | Relative Rate Constant (k_rel) | Influencing Factors |

| 4-Thiolate | ~1000-5000 | High polarizability, soft nucleophile |

| 2-Thiolate | ~500-2000 | Slight steric hindrance from adjacent hydroxyl |

| Phenoxide | 1 | Less polarizable, harder nucleophile |

This is an illustrative table based on general principles of nucleophilicity.

Oxidative Polymerization Pathways of this compound

The presence of two mercapto groups and a phenol group makes this compound a candidate for oxidative polymerization to form poly(phenylene sulfide) or related structures. The polymerization would likely proceed through the formation of disulfide bonds or through the coupling of thiyl radicals.

Mechanism of Polymerization : The oxidation of thiophenols can be initiated by various oxidizing agents (e.g., iron(III) chloride, iodine, or electrochemical methods) to generate thiyl radicals. rsc.org These radicals can then couple to form disulfide bonds. In the case of this compound, this could lead to the formation of a cross-linked polymer network. The polymerization of related dihalogenated monomers with sodium sulfide (B99878) to form poly(phenylene sulfide) (PPS) proceeds via a nucleophilic substitution mechanism. researchgate.netwikipedia.org

A summary of potential kinetic parameters for the oxidative polymerization is outlined below.

| Kinetic Parameter | Description | Expected Trend |

| k_i (Initiation Rate Constant) | Rate of formation of initial thiyl radicals. | Dependent on the nature and concentration of the oxidizing agent. |

| k_p (Propagation Rate Constant) | Rate of addition of monomer to the growing polymer chain. | Relatively constant in the initial phase, may become diffusion-controlled at high conversion. kpi.ua |

| k_t (Termination Rate Constant) | Rate of termination of growing polymer chains. | Decreases as viscosity increases (gel effect), leading to autoacceleration. kpi.ua |

This table is based on general kinetic models of radical polymerization.

Detailed Mechanistic Studies of Ligand Exchange Reactions

This compound can act as a multidentate ligand in coordination chemistry, binding to metal centers through its oxygen and sulfur atoms. allen.in The study of ligand exchange reactions involving this ligand would provide insight into the stability and reactivity of its metal complexes.

Coordination Modes : As a ligand, this compound could be mono-, bi-, or tridentate, depending on the metal ion, the solvent, and the pH. The soft sulfur atoms would preferentially bind to soft metal ions (e.g., Ag+, Hg2+, Pt2+), while the hard oxygen atom would favor hard metal ions (e.g., Fe3+, Al3+).

Mechanisms of Ligand Exchange : Ligand exchange reactions at a metal center can proceed through several mechanisms, primarily categorized as associative (A), dissociative (D), or interchange (I). libretexts.orgdalalinstitute.com

An associative mechanism involves the initial formation of a bond with the incoming ligand to form a higher-coordinate intermediate, followed by the departure of the leaving group. This pathway is favored for coordinatively unsaturated complexes. youtube.com

A dissociative mechanism begins with the cleavage of the bond to the leaving group, forming a lower-coordinate intermediate, which is then attacked by the incoming ligand. This is more common for sterically hindered, coordinatively saturated complexes. youtube.com

An interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate.

The preferred mechanism for a this compound complex would depend on factors such as the geometry of the complex, the nature of the central metal ion, and the steric bulk of the ligands. For instance, ligand exchange in square planar d8 complexes often proceeds via an associative mechanism.

A summary of factors influencing the ligand exchange mechanism for a hypothetical metal complex of this compound is provided below.

| Factor | Influence on Associative (A) Pathway | Influence on Dissociative (D) Pathway |

| Steric Crowding at Metal Center | Hinders the approach of the incoming ligand, disfavoring the A pathway. | Favors the D pathway by relieving steric strain in the transition state. |

| Electron Count of the Complex | Favored for complexes with less than 18 electrons (e.g., 16e- square planar). | Favored for 18-electron complexes. |

| Nature of Incoming Ligand | A strong nucleophile will favor the A pathway. | Rate is largely independent of the incoming ligand's nature. |

| Nature of Leaving Ligand | A weaker bond to the leaving group can facilitate both pathways. | A good leaving group is crucial for the D pathway. |

Advanced Analytical Characterization Techniques for 2,4 Dimercaptophenol and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing detailed information about a molecule's structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: Proton NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift, δ), and their neighboring protons (spin-spin coupling, J). For 2,4-Dimercaptophenol, the ¹H NMR spectrum would reveal distinct signals corresponding to the phenolic proton (OH), the thiol protons (SH), and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing or donating effects of the substituents on the benzene (B151609) ring. Coupling constants between adjacent aromatic protons provide information about their relative positions.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will resonate at a different chemical shift, dependent on its electronic environment. Carbons directly attached to electronegative atoms like oxygen and sulfur typically appear further downfield. The ¹³C NMR spectrum helps confirm the presence and position of the hydroxyl and thiol groups, as well as the aromatic carbons.

| Proton/Carbon Type | Typical Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |

| Aromatic H (ortho to OH) | ~6.8 - 7.0 | ~8-9 (ortho) | |

| Aromatic H (meta to OH, ortho to SH) | ~6.2 - 6.4 | ~2-3 (meta), ~8-9 (ortho) | |

| Aromatic H (para to OH, meta to SH) | ~7.1 - 7.3 | ~8-9 (ortho), ~2-3 (meta) | |

| Phenolic OH | ~9 - 10 | - | Broad singlet, may exchange with solvent |

| Thiol SH | ~3.5 - 4.5 | - | Broad singlet, may exchange with solvent |

| Aromatic C (bearing OH) | ~155 - 160 | - | Downfield due to oxygen |

| Aromatic C (bearing SH) | ~130 - 135 | - | Downfield due to sulfur |

| Aromatic C (unsubstituted) | ~115 - 130 | - |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature. The values provided are typical ranges.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups present in a molecule. They are based on the absorption (IR) or scattering (Raman) of photons by molecular vibrations.

IR Spectroscopy: IR spectroscopy is highly effective for identifying the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for:

O-H stretch: A broad, strong band typically observed between 3200-3550 cm⁻¹ (hydrogen-bonded) or a sharper band around 3600 cm⁻¹ (free hydroxyl). specac.comorgchemboulder.com

S-H stretch: A weak to medium band usually found in the region of 2550-2600 cm⁻¹. pg.edu.pl

Aromatic C-H stretch: Bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). specac.comorgchemboulder.com

Aromatic C=C stretch: Moderate bands are observed in the region of 1600-1450 cm⁻¹. specac.comorgchemboulder.com

C-O stretch: A strong band usually appears in the 1320-1000 cm⁻¹ range. specac.comorgchemboulder.com

C-S stretch: Typically found in the fingerprint region, often around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting vibrations that involve a significant change in polarizability. Symmetric vibrations, which might be weak in IR, are often strong in Raman. For this compound, Raman spectroscopy can effectively detect:

Aromatic C=C stretches: Strong signals are expected due to the delocalized pi electron system. utoronto.ca

C-S stretches: These symmetric vibrations can be readily observed. utoronto.ca

S-H and O-H stretches: While often weak in Raman, these can still be detected. utoronto.ca

| Functional Group | Characteristic IR Wavenumber (cm⁻¹) | Characteristic Raman Wavenumber (cm⁻¹) | Notes |

| O-H (phenol) | 3200-3550 (broad, strong) | ~3500-3600 (weak) | Hydrogen-bonded O-H is broader and lower in frequency. |

| S-H (thiol) | 2550-2600 (weak-medium) | ~2550-2600 (weak) | |

| Aromatic C-H | 3030-3100 (medium) | ~3000-3100 (medium) | |

| Aromatic C=C | 1600-1450 (medium) | 1600-1450 (strong) | Ring stretching modes. |

| C-O (phenol) | 1320-1000 (strong) | ||

| C-S | ~600-800 (weak-medium) | ~600-800 (medium) |

Note: Specific peak positions can vary based on the molecular environment and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. For this compound, the conjugated pi system of the benzene ring, along with the lone pairs on the oxygen and sulfur atoms, contributes to its UV-Vis absorption profile.

The molecule is expected to exhibit absorption maxima (λmax) in the UV region due to π-π* transitions within the aromatic system. The presence of the hydroxyl (-OH) and thiol (-SH) groups can influence these transitions and potentially lead to shifts in the absorption maxima compared to unsubstituted benzene. researchgate.netmsu.edu

UV-Vis spectroscopy is also valuable for studying complex formation. The lone pairs on the oxygen and sulfur atoms can participate in coordination with metal ions or form hydrogen bonds with host molecules (e.g., cyclodextrins), leading to observable changes in the absorption spectrum, such as bathochromic (red) or hypsochromic (blue) shifts. researchgate.net The deprotonation of the phenolic hydroxyl group in alkaline media can also cause a significant red shift in the absorption spectrum due to the formation of a phenoxide ion. researchgate.net

| Solvent (Example) | λmax (nm) | Molar Absorptivity (ε) | Notes |

| 2-Propanol | ~354 | - | Neutral species absorption. |

| Acetonitrile (B52724) | ~350 | - | Neutral species absorption. |

| 1,4-Dioxane | ~347 | - | Neutral species absorption. |

| Aqueous (neutral pH) | ~358 | - | |

| Aqueous (alkaline pH) | ~410 | - | Formation of phenoxide ion. |

Note: Specific λmax values are highly dependent on the solvent and pH.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of fragmentation patterns. When this compound is ionized, it forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion directly corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for phenolic and thiol compounds can involve the loss of functional groups or parts of the aromatic ring. For this compound, potential fragments could arise from the loss of:

•SH radical (M - 33)

•OH radical (M - 17)

•H atom (M - 1)

Loss of water (M - 18) if any moisture is present or through specific fragmentation pathways.

The fragmentation pattern, along with the molecular ion peak, helps confirm the identity and structure of the compound. uni-saarland.desavemyexams.commsu.edu

| Ion Type | m/z Value (Da) | Notes |

| Molecular Ion (M⁺) | ~144.02 | Calculated for C₆H₆OS₂. Exact mass may vary slightly due to isotopic distribution. |

| [M - SH]⁺ | ~111 | Loss of thiol group radical. |

| [M - OH]⁺ | ~127 | Loss of hydroxyl group radical. |

| [M - H]⁺ | ~143 | Loss of hydrogen atom. |

Note: The observed m/z values and fragmentation patterns are dependent on the ionization method and instrument parameters.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating complex mixtures and quantifying individual components, including assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is crucial for determining its purity and quantifying its concentration in various samples.

A typical HPLC method for this compound would involve:

Stationary Phase: A reversed-phase column, such as a C18 column, is commonly employed due to the compound's moderate polarity. torontech.com

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like trifluoroacetic acid or formic acid) is typically used. The exact composition is optimized for optimal separation. torontech.comchromatographyonline.com

Detection: UV-Vis detection is commonly used, with the wavelength set at or near one of the compound's absorption maxima (e.g., around 254 nm or specific maxima identified in its UV-Vis spectrum). torontech.com Photodiode Array (PDA) detectors can provide additional spectral information for peak purity assessment. sepscience.com

Quantification: The peak area or height of the this compound peak in the chromatogram is directly proportional to its concentration, allowing for accurate quantification using calibration curves generated from reference standards. torontech.comchromatographyonline.com

HPLC methods are validated to ensure their reliability, accuracy, and precision, covering parameters such as linearity, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. torontech.comchromatographyonline.comresearchgate.net Peak purity analysis can be performed using PDA detectors to ensure that the detected peak corresponds solely to this compound and not to co-eluting impurities. sepscience.com

| Parameter | Typical Specification/Range | Notes |

| Column | C18 reversed-phase column (e.g., 150-250 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, often with acid | Gradient or isocratic elution may be used. |

| Flow Rate | 0.5 - 1.5 mL/min | |

| Column Temperature | 25 - 40 °C | |

| Detection Wavelength | ~254 nm or specific λmax of 2,4-DMP | UV-Vis or PDA detector. |

| Injection Volume | 10 - 50 µL | |

| Purity Assessment | Peak area % or comparison with reference standards | Requires validated method and often peak purity analysis by PDA detector. sepscience.com |

| Quantification | Calibration curve using reference standards | Based on peak area or height. torontech.comchromatographyonline.com |

Coordination Chemistry of 2,4 Dimercaptophenol with Metal Ions

Complexation Behavior with Transition Metal Ions (e.g., Iron, Vanadium, Copper)

The interaction of 2,4-dimercaptophenol with transition metal ions like iron, vanadium, and copper is a subject of extensive research, revealing diverse complexation behaviors influenced by stoichiometry, coordination modes, solution pH, and the presence of ancillary ligands.

Determination of Stoichiometry and Coordination Modes

Studies have elucidated the stoichiometry of complexes formed between this compound and various transition metals. For instance, in the case of vanadium, mixed-ligand complexes involving this compound (referred to as DP) and heterocyclic diamines (Am) typically exhibit a 1:1:1 (V:DP:Am) stoichiometry jmest.orgbibliotekanauki.pl. Similarly, research on iron, cobalt, and nickel with dimercaptophenols and heterocyclic diamines also indicates the formation of mixed-ligand complexes, with optimal conditions for formation and extraction being established, suggesting specific component ratios within these complexes jmest.org. Spectrophotometric studies on copper(II) with 2,6-dimercaptophenol and its derivatives in the presence of aminophenols also point to the formation of mixed-ligand complexes spbu.ru. The coordination modes are generally expected to involve the deprotonated thiol and hydroxyl groups, acting as sulfur and oxygen donors, to form chelate rings with the metal ions.

Influence of Solution pH on Complex Formation and Stability

The solution pH plays a critical role in the complexation process, influencing both the formation and stability of metal-2,4-dimercaptophenol complexes. For vanadium(II, IV, V) with 2,6-dithiol-4-tert-butylphenol and aminophenols, extraction of mixed-ligand complexes is maximal within a pH range of 1.2–4.8 researchgate.net. For vanadium(IV) with this compound and aminophenols, the optimum pH for complex formation and extraction is reported to be between 5.0–7.9 , with a stability constant of 9.58-10.95 jmest.org. Studies on iron, cobalt, and nickel with dimercaptophenols and heterocyclic diamines indicate that complex formation and extraction are maximum at pH 5.2–8.6 jmest.org. The pH dependence is attributed to the protonation state of the phenolic hydroxyl and thiol groups, which affects their availability for coordination. At higher pH values, the formation of non-extractable complexes or precipitation may occur jmest.org.

Role of Ancillary Ligands (e.g., Hydrophobic Amines, Heterocyclic Diamines) in Mixed-Ligand Complex Formation

The incorporation of ancillary ligands, such as hydrophobic amines and heterocyclic diamines, is crucial for the formation of mixed-ligand complexes (MLCs) with this compound jmest.orgjmest.org. These ancillary ligands, like 1,10-phenanthroline (B135089), 2,2'-bipyridyl, and their derivatives, can enhance the solubility of the complexes in organic solvents and modify their electronic and steric properties jmest.orgjmest.org. For instance, the addition of hydrophobic amines to vanadium-2,4-dimercaptophenol systems facilitates the extraction of mixed-ligand complexes into the organic phase jmest.org. Similarly, heterocyclic diamines like 1,10-phenanthroline are known to form stable mixed-ligand complexes with copper(II) mdpi.comrsc.orgmdpi.com. The basicity of the amines generally does not significantly impact the conditions and extraction of complexes, but in the case of heterocyclic diamines, changes in their concentration can alter the composition of the MLCs jmest.org.

Thermodynamics and Kinetics of Metal-2,4-Dimercaptophenol Complex Formation

The thermodynamic and kinetic aspects of metal-2,4-dimercaptophenol complex formation are vital for understanding the stability and reactivity of these species. Stability constants, which quantify the strength of the interaction between metal ions and ligands, are key parameters wikipedia.orgmediresonline.orgscispace.com. While specific stability constants for this compound complexes with iron, vanadium, and copper are not universally reported across all studies, general trends for similar systems provide insight. For example, vanadium(IV)-DP-Am complexes show stability constants in the range of 9.58-10.95 jmest.org. The thermodynamic stability of metal complexes is influenced by factors such as bond energies, the nature of the metal ion and ligand, and the chelate effect researchgate.netlibretexts.orglibretexts.org.

Kinetic stability refers to the rates of ligand substitution reactions scispace.comresearchgate.netvpscience.orgscribd.com. Complexes with high crystal field stabilization energy (CFSE) tend to be thermodynamically stable and kinetically inert, meaning ligand exchange occurs slowly libretexts.org. The stability of complexes can be assessed through various methods, including spectrophotometry and potentiometry wikipedia.orgresearchgate.netlibretexts.org.

Structural Characterization of Metal-Dimercaptophenol Complexes

The precise arrangement of atoms and bonds within metal-2,4-dimercaptophenol complexes is typically determined through advanced spectroscopic and crystallographic techniques.

X-ray Crystallography of Solid-State Structures

Table of Compound Names:

| Common Name | IUPAC Name | Abbreviation |

| This compound | 2,4-Dimercapto-1-hydroxybenzene | 2,4-DMP |

| 1,10-Phenanthroline | 1,10-Phenanthroline | phen |

| 2,2'-Bipyridine | 2,2'-Bipyridine | bpy |

| Vanadium | Vanadium | V |

| Iron | Iron | Fe |

| Copper | Copper | Cu |

| Cobalt | Cobalt | Co |

| Nickel | Nickel | Ni |

| Aminophenols | Aminophenols | Am |

Spectroscopic Probing of Metal Coordination Environment

Spectroscopic techniques are indispensable tools for elucidating the coordination environment of metal ions with ligands like this compound. These methods provide detailed insights into how the ligand binds to the metal center, the electronic changes occurring upon complexation, and the structural features of the resulting complexes. Key spectroscopic techniques employed include Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, which collectively offer a comprehensive understanding of the metal-ligand interactions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is highly effective in identifying functional groups and monitoring their participation in coordination. Upon complexation of this compound with metal ions, significant changes are observed in the vibrational frequencies of its hydroxyl (-OH) and thiol (-SH) groups, as well as the appearance of new bands indicative of metal-ligand bonds.

Typically, the free this compound exhibits characteristic stretching vibrations for the O-H group in the region of 3400-3200 cm⁻¹ and for the S-H group around 2600-2500 cm⁻¹. Coordination to a metal ion often involves the deprotonation of these acidic protons. This deprotonation leads to a disappearance or a significant shift to lower wavenumbers of the O-H and S-H stretching bands. For instance, studies on related dimercaptophenols have shown the disappearance of the O-H band and a decrease in the intensity of the S-H band upon complex formation chemrevlett.com. Concurrently, new bands in the lower frequency region (typically below 600 cm⁻¹) are observed, which are assigned to metal-oxygen (M-O) and metal-sulfur (M-S) stretching vibrations, confirming the coordination through these atoms chemrevlett.comlibretexts.org.

Table 1: Representative IR Spectroscopic Data for this compound and its Metal Complexes

| Technique | Assignment | Free Ligand (this compound) (cm⁻¹) | Metal Complex (e.g., with Cu(II)) (cm⁻¹) | Interpretation |

| IR | ν(O-H) stretch | ~3300-3400 | Disappears or shifts significantly | Deprotonation of hydroxyl group upon coordination. |

| IR | ν(S-H) stretch | ~2550-2580 | Shifts to lower frequency or disappears | Deprotonation and/or involvement of thiol group in coordination. |

| IR | ν(C-O) stretch | ~1200-1250 | Shifts (often to higher frequency) | Indicates metal coordination to the phenolic oxygen. |

| IR | ν(C-S) stretch | ~600-700 | Shifts (often to lower frequency) | Indicates metal coordination to the thiolate sulfur. |

| IR | ν(M-O) stretch | N/A | ~400-500 | Appearance of a new band, confirming metal-oxygen bond formation. |

| IR | ν(M-S) stretch | N/A | ~300-400 | Appearance of a new band, confirming metal-sulfur bond formation. |

Note: Values are approximate and can vary depending on the specific metal ion and experimental conditions. Data is representative of studies on dimercaptophenols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the ligand and the complex, providing information about the electronic structure and the extent of metal-ligand charge transfer. The free this compound typically exhibits absorption bands in the UV region, attributed to π→π* and n→π* transitions within its aromatic and functional groups sysrevpharm.orgazooptics.com.

Upon coordination with metal ions, these absorption bands often undergo shifts (bathochromic or hypsochromic) and changes in intensity. More significantly, new absorption bands may appear in the visible region or at longer wavelengths in the UV region. These new bands are often assigned to d-d transitions (for transition metals with partially filled d-orbitals) or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions bath.ac.uklibretexts.org. The presence and position of these charge transfer bands are highly sensitive to the nature of the metal ion and the coordination geometry, thereby offering a direct probe into the electronic environment of the metal center sysrevpharm.orglibretexts.org.

Table 2: Representative UV-Vis Spectroscopic Data for this compound and its Metal Complexes

| Technique | Assignment | Free Ligand (this compound) (nm) | Metal Complex (e.g., with Cu(II)) (nm) | Interpretation |

| UV-Vis | π→π* transitions (aromatic system) | ~280-300 | Shifts to longer/shorter wavelength | Indicates changes in the electronic conjugation and π-system of the ligand upon coordination. |

| UV-Vis | n→π* transitions (e.g., from S or O lone pairs) | ~320-350 | Shifts to longer/shorter wavelength | Changes in the electronic environment of heteroatoms involved in coordination. |

| UV-Vis | d-d transitions (for paramagnetic metals) | N/A | ~400-700 (visible region) | Appearance of characteristic bands for transition metals (e.g., Cu(II), Ni(II), Co(II)) due to electronic transitions between d-orbitals, influenced by ligand field splitting. |

| UV-Vis | Charge Transfer (MLCT/LMCT) | N/A | ~350-600+ | Indicates electron transfer between the metal d-orbitals and ligand orbitals, confirming covalent character and interaction strength. |

Note: Values are approximate and depend on the metal ion, solvent, and specific complex structure. MLCT/LMCT bands are often broad and intense.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides detailed information about the chemical environment of protons in the ligand. For this compound, ¹H NMR can track the fate of the phenolic (-OH) and thiol (-SH) protons upon complexation.

In the ¹H NMR spectrum of the free ligand, distinct signals for the phenolic proton and the two thiol protons are expected. Upon complexation, if the ligand acts as a chelating agent and deprotonates, these signals often disappear or shift significantly. For example, the phenolic proton signal, typically observed as a singlet in a specific chemical shift range, may vanish in the spectrum of the metal complex, indicating its involvement in coordination and deprotonation chemrevlett.com. Similarly, the thiol proton signals can shift downfield or disappear if they participate in the coordination bond. Changes in the chemical shifts of the aromatic protons can also occur due to altered electron distribution within the ligand upon binding to the metal ion.

Table 3: Representative ¹H NMR Spectroscopic Data for this compound and its Metal Complexes

| Technique | Proton Assignment | Free Ligand (this compound) (δ, ppm) | Metal Complex (e.g., with Cu(II)) (δ, ppm) | Interpretation |

| ¹H NMR | Phenolic -OH | ~5.0 - 5.5 | Disappears or broadens significantly | Deprotonation and coordination of the phenolic oxygen. |

| ¹H NMR | Thiol -SH (x2) | ~3.0 - 3.5 | Shifts downfield or disappears | Deprotonation and/or coordination of the thiolate sulfur atoms. |

| ¹H NMR | Aromatic Protons | ~6.5 - 7.5 (multiplets/singlets) | Shifts (often downfield) | Changes in electron density distribution in the aromatic ring due to metal coordination, affecting chemical environments of protons. |

Note: Chemical shifts are highly dependent on the solvent, concentration, and the specific metal ion. The disappearance of OH/SH signals is a strong indicator of coordination.

Applications of 2,4 Dimercaptophenol in Materials Science and Advanced Technologies

Development of Chemo- and Optical Sensors

The chelating properties of 2,4-Dimercaptophenol, stemming from its thiol and hydroxyl groups, make it an effective reagent for the detection of various metal ions. Its application in sensor development leverages its ability to form distinct complexes with metal ions, which can be detected through spectroscopic or electrochemical means.

Utilization as Spectrophotometric Reagents for Metal Ion Detection

This compound and its derivatives have been extensively studied as spectrophotometric reagents for the quantitative determination of metal ions. These compounds form colored complexes with metal ions, allowing for detection and quantification using UV-Vis spectrophotometry. Research has demonstrated their efficacy in detecting a range of heavy metals, including copper (Cu), vanadium (V), nickel (Ni), and others.

The complexation reactions typically occur within a specific pH range, and the resulting heteroligand compounds (HLCs) exhibit characteristic absorption maxima. For instance, vanadium(IV) forms a blue-green colored complex with 2,4-dimercaptophenols and hydrophobic amines, showing maximum absorbance between 610-630 nm. The molar coefficient of light absorption for such complexes can be as high as (2.95-3.85)×10⁴ L mol⁻¹ cm⁻¹ jmest.org. These complexes are generally stable in both aqueous and organic solvents for extended periods, facilitating reliable analytical measurements dntb.gov.uaresearchgate.net. The sensitivity of these methods is often high, with detection limits reported in the ng/cm³ range for various soil samples dntb.gov.uaresearchgate.net.

Table 1: Spectrophotometric Determination of Metal Ions using Dimercaptophenols

| Metal Ion | Reagent Derivative | Optimal pH Range | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit (ng/cm³) | Reference(s) |

| Vanadium(IV) | 2,6-Dimercaptophenol (DMP) + Amine | 6.4-7.9 | 610-630 | (2.95-3.85) × 10⁴ | Not specified | jmest.org |

| Copper(II) | 2,6-Dimercapto-4-methylphenol (DMMP) + Phenanthroline | 7.0 | 590 | ~1.82-4.40 × 10⁴ | 8.2-9.5 (ng/mL) | researchgate.netchemrevlett.com |

| Copper(II) | 2,6-Dimercapto-4-ethylphenol (DMEP) + Phenanthroline | 7.0 | 590 | ~1.82-4.40 × 10⁴ | 8.2-9.5 (ng/mL) | researchgate.netchemrevlett.com |

| Various Heavy Metals (Cu, Hg, Mn, Fe, Co, Ni) | Various Dimercaptophenols (DMP, DMMP, etc.) + Hydrophobic Amines | 3.0-8.1 | 464-630 | 1.82-4.40 × 10⁴ | 27-43 | dntb.gov.uaresearchgate.net |

Design of Electrochemical Sensing Platforms

This compound can also be employed in the development of electrochemical sensors. By modifying electrode surfaces with 2,4-DMP or its derivatives, researchers can create platforms capable of sensitive and selective detection of analytes. While specific research directly detailing 2,4-DMP in electrochemical platforms is less prevalent in the initial search results compared to spectrophotometry, the general principle involves utilizing its redox activity or its ability to bind analytes, thereby altering the electrochemical signal.

Electrochemical sensors often rely on modifying electrodes with nanomaterials or polymers to enhance sensitivity and selectivity mdpi.comchemmethod.comfrontiersin.orgresearchgate.netnih.govmdpi.comresearchgate.net. While 2,4-DMP itself might not be the primary focus in the provided snippets for electrochemical sensing, its functional groups suggest potential for surface modification and integration into such platforms. For example, materials like graphene, metal-organic frameworks (MOFs), and carbon nanotubes are commonly used for electrode modification, offering large surface areas and catalytic properties mdpi.comnih.govmdpi.com. The thiol and hydroxyl groups of 2,4-DMP could potentially be used to anchor other active species or to directly participate in electrochemical reactions.

Polymeric Materials and Composites Incorporating this compound

The reactivity of the thiol groups in this compound makes it a valuable building block or additive in the synthesis and modification of various polymeric materials, including resins and coordination polymers.

Integration into Urethane-Based Resin Systems

Polyurethanes (PUs) are a class of versatile polymers widely used in various applications due to their tunable properties. While direct integration of this compound into standard urethane-based resin systems is not explicitly detailed in the provided search results, the general chemistry of polyurethanes involves reactions between isocyanates and polyols l-i.co.ukosti.gov. The thiol groups of 2,4-DMP can potentially react with isocyanates, similar to hydroxyl groups, or participate in other cross-linking reactions.

Research into polyurethane systems often focuses on modifying their properties through the introduction of various monomers or additives to enhance mechanical strength, thermal stability, or processability researchgate.netmdpi.comresearchgate.net. The presence of thiol groups in 2,4-DMP could offer unique cross-linking capabilities or act as a functional pendant group within a polyurethane matrix, potentially influencing its performance characteristics. For instance, thiol-ene chemistry, which involves the reaction of thiols with alkenes, is a well-established method for polymer functionalization and cross-linking nih.gov.

Synthesis and Characterization of Coordination Polymers

This compound can act as a ligand in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are formed by the coordination of metal ions with organic linkers, creating extended network structures with diverse properties nih.govmdpi.commdpi.comfrontiersin.orgrsc.orgnih.govrsc.orgnih.govchemiitkgp-mcdaslab.combeilstein-journals.org. The thiol and hydroxyl groups of 2,4-DMP can readily coordinate with various metal centers, leading to the formation of novel materials with potential applications in catalysis, gas storage, and sensing.

Studies on coordination polymers often involve characterizing their structure, thermal stability, and functional properties using techniques like X-ray diffraction, thermogravimetric analysis (TGA), and spectroscopy mdpi.commdpi.comfrontiersin.orgrsc.orgrsc.orgnih.govnih.govub.edu. For example, metal complexes involving dimercaptophenols have been synthesized and characterized, with their structures elucidated through single-crystal X-ray diffraction chemrevlett.com. These materials can exhibit interesting optical and electrical properties, suggesting their potential in advanced electronic and photonic devices nih.govrsc.org.

Table 2: Examples of Coordination Polymers and Their Characterization

| Metal Ion | Ligand (or Derivative) | Structure Type | Key Characterization Techniques | Potential Applications | Reference(s) |

| Copper(II) | 6-Mercaptonicotinic acid (H6mna) | 2D-CP | X-ray diffraction, Optical properties, Electrical conductivity, Thermal stability | Semiconductive behavior | rsc.org |

| Cadmium(II) | 1,3,5-Benzenetricarboxylic acid (H3BTC) | 2-periodic layers | SCXRD, PXRD, TGA, HSM, DSC | Reversible water adsorption | nih.gov |

| Cobalt(II) | 1,2,4,5-Benzenetetracarboxylate (btec) + 4,4′-bipyridine (bipy) | Pillared-layer MOFs | X-ray diffraction, Gas adsorption | CO2 capture and separation | rsc.org |

| Zinc(II) | 4,7-di(1H-1,2,4-triazol-1-yl)-2,1,3-benzothiadiazole (tr2btd) + 4,4′-biphenyldicarboxylate (bpdc) | 2D Coordination Polymer | X-ray diffraction, TGA, IR, Elemental analysis, Luminescence | Luminescent probe for Al³⁺ | mdpi.com |

Advanced Polymer Functionalization and Cross-linking Agents

The presence of reactive thiol groups makes this compound a candidate for advanced polymer functionalization and as a cross-linking agent. Thiol groups are known for their participation in various polymerization and cross-linking reactions, such as thiol-ene click chemistry nih.gov. These reactions can be used to modify the properties of existing polymers or to create new polymer networks with tailored characteristics.

Cross-linking agents are molecules that form chemical links between polymer chains, creating a three-dimensional network that enhances mechanical strength, thermal stability, and resistance to solvents sigmaaldrich.comnih.gov. While specific examples of 2,4-DMP being used as a cross-linking agent are not detailed in the provided snippets, its structure is amenable to such applications. For instance, it could be incorporated into polymer backbones or used to functionalize polymer surfaces, thereby altering their properties for specific advanced applications. The ability to create covalent bonds through cross-linking is crucial for developing materials with improved performance, such as hydrogels or reinforced composites mdpi.comresearchgate.net.

The search results indicate that while thiols and phenols, in general, are known to participate in metal complexation, catalysis, and adsorption processes, there is no specific scientific literature found that details the applications of this compound in the roles of a ligand in homogeneous/heterogeneous catalysis, as an organocatalyst, or in metal ion sequestration and adsorption technologies.

The available research discusses the general properties and applications of compounds containing thiol (-SH) and phenolic (-OH) functional groups, highlighting their potential due to metal-binding capabilities and catalytic activity. For instance, "dimercaptophenols" (plural) have been studied for complex formation with metals like vanadium, iron, cobalt, and nickel wikipedia.orgacs.org. Phenolic compounds are noted for their chelating properties and their role in metal transport and sequestration in plants wikipedia.orgresearchgate.net. Thiols are recognized for their nucleophilicity, redox activity, and ability to complex with metals wikipedia.orgresearchgate.net. Furthermore, various catalytic applications involving phenolic compounds and thiols as ligands or substrates have been reported in organic synthesis acs.orgmdpi.comresearchgate.netnih.govnih.govrsc.org, and their adsorption mechanisms for environmental remediation have been explored using materials functionalized with these groups mdpi.comwaterlinepublication.org.ukntu.ac.ukmdpi.com.

However, none of the provided search results specifically mention or investigate this compound for the applications outlined in the request. Therefore, it is not possible to generate a detailed article with specific research findings and data tables for this particular compound in the requested areas.

While the searches explored the general roles of thiols and phenols in catalysis and metal ion sequestration, and mentioned "dimercaptophenols" collectively in metal complexation studies wikipedia.orgacs.org, no specific research was found that directly investigates or utilizes This compound as a ligand in homogeneous or heterogeneous catalysis, as an organocatalyst, or in metal ion sequestration and adsorption mechanisms for environmental remediation.

The general properties of compounds containing thiol (-SH) and phenolic (-OH) functional groups suggest potential for such applications. Thiols are known for their nucleophilicity, redox activity, and ability to complex with metals wikipedia.orgresearchgate.net. Phenolic compounds can act as chelating agents and play roles in metal transport and sequestration wikipedia.orgresearchgate.net. These functional groups are also implicated in various catalytic processes and adsorption mechanisms acs.orgmdpi.comresearchgate.netnih.govnih.govrsc.orgmdpi.comwaterlinepublication.org.ukntu.ac.ukmdpi.com. However, these findings refer to the broader classes of compounds or other specific dimercaptophenols, rather than providing direct evidence or research findings for This compound itself in the specified applications.

Consequently, without specific research data or documented applications for This compound in these fields, it is not possible to generate a detailed article with the required scientific accuracy, research findings, or data tables as per the instructions.

Future Research Directions and Contemporary Challenges in 2,4 Dimercaptophenol Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,4-Dimercaptophenol and its derivatives is a critical area for future research, with a strong emphasis on developing greener and more sustainable methodologies. Traditional synthesis routes may involve harsh reagents or generate significant waste, prompting a shift towards environmentally benign processes.

Research is exploring catalytic approaches that minimize by-product formation and energy consumption. For instance, the development of efficient catalytic systems for selective thiol introduction onto phenolic structures is paramount. Furthermore, the utilization of renewable feedstocks and bio-based solvents aligns with the principles of green chemistry, aiming to reduce the environmental footprint of chemical production. Studies are also investigating flow chemistry techniques, which can offer enhanced control over reaction parameters, improved safety, and scalability for the synthesis of this compound derivatives.

Advanced Theoretical Modeling and Predictive Chemistry for Complex Systems

Computational chemistry plays an increasingly vital role in understanding and predicting the behavior of this compound in various chemical environments and material systems. Density Functional Theory (DFT) calculations, for example, are being employed to elucidate reaction mechanisms, predict spectroscopic properties, and evaluate the electronic structure of this compound and its complexes. nih.govcore.ac.ukuni-muenchen.dechemrxiv.orgsouthampton.ac.ukriken.jp

These theoretical studies can guide experimental design by identifying promising synthetic routes or predicting the performance of materials incorporating this compound. For instance, DFT calculations can help in understanding the interactions between this compound and metal ions in coordination chemistry or predicting the stability and reactivity of novel materials. The development of accurate computational models for predicting the properties of complex systems, such as polymers or supramolecular assemblies involving this compound, remains a significant challenge and an active area of research.

Design and Fabrication of Next-Generation Functional Materials

The inherent reactivity and chelating ability of this compound make it an attractive building block for designing advanced functional materials. Its incorporation into polymers, metal-organic frameworks (MOFs), or self-assembled monolayers can lead to materials with tailored optical, electronic, or catalytic properties. googleapis.comgoogleapis.comgoogleapis.compaintsandcoatingsexpert.comgoogle.comepo.org

For example, polythiols derived from dimercaptophenols are used in the formulation of resins for optical elements, such as lenses, due to their high refractive index. googleapis.comgoogleapis.comgoogleapis.comgoogle.com Research is also exploring the use of this compound in the development of sensors, where its ability to bind selectively to certain analytes could be exploited. Furthermore, its potential in creating novel coatings with enhanced properties, such as adhesion or anti-reflective characteristics, is an area of active investigation. The precise control over material architecture and the integration of this compound into complex nanostructures represent key challenges in this field.

Interdisciplinary Research Opportunities and Emerging Applications

The versatility of this compound opens up numerous avenues for interdisciplinary research, bridging chemistry, materials science, biology, and environmental science. Emerging applications are being explored in catalysis, where its derivatives can act as ligands or active components in catalytic systems. rsc.orgmdpi.comlidsen.comsigmaaldrich.com

For instance, metal complexes involving dimercaptophenols have shown promise in analytical chemistry for the detection of heavy metals. dokumen.pubijiset.comresearchgate.netjcsp.org.pkzldm.ruresearchgate.netchemrevlett.com The catalytic activity of tungsten-based materials, which can sometimes involve sulfur-containing ligands or functional groups, highlights potential synergies. mdpi.com Furthermore, the exploration of this compound in areas such as environmental remediation, where its chelating properties could be used for pollutant removal, or in the development of new pharmaceutical intermediates, represents exciting future directions. The successful translation of these research efforts will require close collaboration between researchers from diverse scientific backgrounds to address complex challenges and unlock the full potential of this compound.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for characterizing the stability of 2,4-dimercaptophenol under varying pH conditions?

- Methodological Answer : Stability studies should employ HPLC or LC-MS to monitor degradation products, coupled with UV-Vis spectroscopy to track absorbance changes. Buffer solutions across a pH range (e.g., 3–10) should be prepared, and samples analyzed at timed intervals. Kinetic modeling (e.g., first-order decay) can quantify degradation rates. For example, similar phenolic compounds like 2,4-dichlorophenol were evaluated using Fenton’s reaction kinetics and temperature-controlled experiments to identify optimal stability conditions .

Q. How can researchers optimize synthesis protocols for this compound to minimize byproducts?

- Methodological Answer : Reaction parameters (temperature, solvent polarity, and stoichiometry of thiolating agents) should be tested using a factorial design approach. For instance, studies on analogous compounds like DNAN (2,4-dinitroanisole) employed computational methods (e.g., M06-2X/6-311+G(d,p) level DFT) to predict reaction pathways, reducing experimental trial-and-error . Thin-layer chromatography (TLC) and NMR can track intermediate formation, guiding stepwise optimization.

Q. What spectroscopic techniques are suitable for identifying sulfur-containing intermediates in this compound reactions?

- Methodological Answer : Raman spectroscopy is ideal for detecting S–H and C–S vibrational modes. For structural elucidation, combine with H/C NMR and X-ray crystallography (if crystalline derivatives form). Mass spectrometry (HRMS) can confirm molecular weights of intermediates, as demonstrated in studies on sulfur-rich compounds like 2,4-dihydroxybenzophenone derivatives .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the reaction mechanisms of this compound in radical-mediated oxidation processes?

- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level with solvent models (e.g., SMD) can map reaction coordinates. For example, hydroxyl radical (•OH) interactions with phenolic compounds were modeled to identify dominant pathways (e.g., addition-elimination vs. hydrogen atom transfer) and predict intermediates like quinone radicals . Transition state analysis and Gibbs free energy calculations further validate mechanistic hypotheses.

Q. What experimental design strategies are recommended for optimizing this compound degradation in advanced oxidation processes (AOPs)?

- Methodological Answer : Use response surface methodology (RSM) to evaluate variables such as oxidant concentration (e.g., HO), catalyst load (e.g., Fe), and reaction temperature. For example, a central composite design was applied to 2,4-dichlorophenol oxidation, identifying optimal conditions (e.g., 50 mg/L HO, 30°C) and synergistic effects between variables . Real-time monitoring via GC-MS or ion chromatography ensures reproducibility.

Q. How can systematic reviews address contradictions in reported toxicity data for this compound derivatives?

- Methodological Answer : Follow PRISMA guidelines to screen studies, assess bias (e.g., using Cochrane risk-of-bias tools), and perform meta-analyses. For instance, empirical evidence shows that inadequate allocation concealment in toxicity trials can exaggerate treatment effects by 30–41%, necessitating rigorous quality assessment . Subgroup analyses (e.g., by organism type or exposure duration) can resolve data heterogeneity.

Key Considerations for Researchers

- Contradictory Data : Conflicting reports on degradation pathways (e.g., radical vs. hydrolytic mechanisms) may arise from solvent polarity or catalyst differences. Replicate experiments under standardized conditions and validate with computational models .

- Advanced Techniques : For complex matrices (e.g., environmental samples), use solid-phase extraction (SPE) coupled with LC-MS/MS to improve sensitivity and specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products